
2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide, also known as TFPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. TFPAA belongs to the class of sulfonamide compounds, which have been widely used in the pharmaceutical industry for the treatment of various diseases.
作用機序
2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide exerts its therapeutic effects by inhibiting the activity of target enzymes such as carbonic anhydrase and acetylcholinesterase. 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide binds to the active site of these enzymes and inhibits their activity, leading to the desired therapeutic effect.
Biochemical and Physiological Effects:
2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide has been shown to have low toxicity and high selectivity towards target enzymes, making it a promising candidate for drug development. 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide has been found to have good pharmacokinetic properties such as high solubility, permeability, and stability, making it suitable for oral administration.
実験室実験の利点と制限
2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide has several advantages for lab experiments such as its high yield and purity, low toxicity, and high selectivity towards target enzymes. However, 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide has some limitations such as its high cost and the need for specialized equipment and expertise for its synthesis.
将来の方向性
2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide has several potential future directions for scientific research such as its use in the treatment of other diseases such as diabetes and cardiovascular diseases. 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide can also be used as a tool for studying the role of target enzymes in various biological processes. The development of novel 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide derivatives with improved pharmacokinetic properties and selectivity towards target enzymes is also an area of future research.
Conclusion:
In conclusion, 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide is a promising compound with potential therapeutic properties for various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide has shown low toxicity and high selectivity towards target enzymes, making it a promising candidate for drug development. Further research is needed to explore the full potential of 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide in the treatment of various diseases.
合成法
The synthesis of 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide involves a three-step process that includes the preparation of 4-aminobenzenesulfonamide, 4-nitrophenylacetic acid, and the final coupling reaction of these two compounds. The reaction is carried out in the presence of a coupling agent such as N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final product is obtained in high yield and purity using column chromatography and recrystallization techniques.
科学的研究の応用
2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide has been extensively studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurological disorders. 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
特性
CAS番号 |
6275-99-6 |
|---|---|
製品名 |
2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide |
分子式 |
C8H7F3N2O3S |
分子量 |
268.22 g/mol |
IUPAC名 |
2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C8H7F3N2O3S/c9-8(10,11)7(14)13-5-1-3-6(4-2-5)17(12,15)16/h1-4H,(H,13,14)(H2,12,15,16) |
InChIキー |
KYCGMLPXHVMDAN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C(F)(F)F)S(=O)(=O)N |
正規SMILES |
C1=CC(=CC=C1NC(=O)C(F)(F)F)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



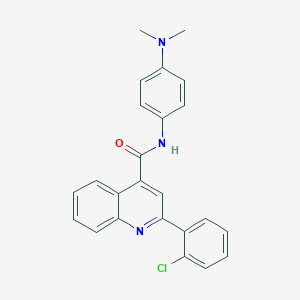
![Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate](/img/structure/B186058.png)
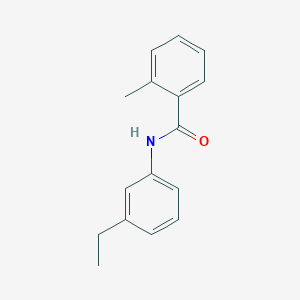

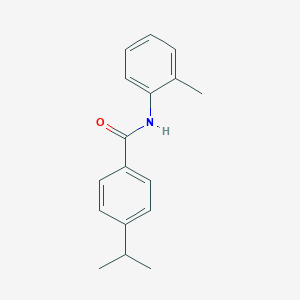

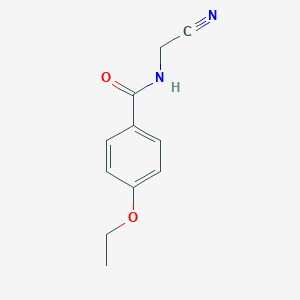
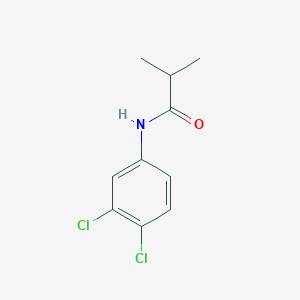
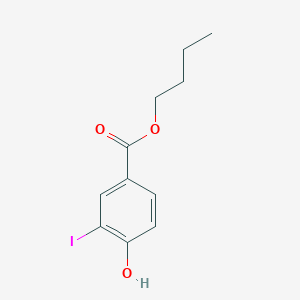
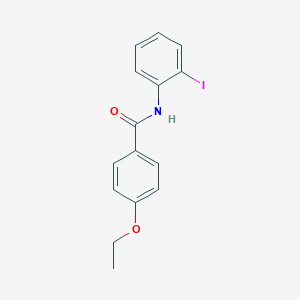


![2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B186077.png)
